molecular formula C13H14N4O2 B12523800 1-(2-Azido-4-methylbenzoyl)piperidin-2-one CAS No. 797751-38-3

1-(2-Azido-4-methylbenzoyl)piperidin-2-one

Cat. No.: B12523800
CAS No.: 797751-38-3
M. Wt: 258.28 g/mol
InChI Key: FUADBLAEYWFJEU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-azido-4-methylbenzoic acid with piperidin-2-one under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and high efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-Azido-4-methylbenzoyl)piperidin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane or ethanol are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine derivative, while oxidation can lead to nitro derivatives .

Scientific Research Applications

1-(2-Azido-4-methylbenzoyl)piperidin-2-one has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Azido-4-methylbenzoyl)piperidin-2-one involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole rings with alkynes. This property makes it useful in bioconjugation and labeling studies. The piperidin-2-one moiety can interact with various enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2-Azido-4-methylbenzoyl)piperidin-2-one include other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azido group allows for versatile chemical modifications, while the piperidin-2-one structure provides a stable framework for various applications .

Biological Activity

1-(2-Azido-4-methylbenzoyl)piperidin-2-one is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an azido group, which is known for its reactivity in various chemical reactions, particularly in bioorthogonal chemistry. The compound can be represented structurally as follows:

C13H14N4O(Molecular Weight 242 28 g mol)\text{C}_{13}\text{H}_{14}\text{N}_{4}\text{O}\quad (\text{Molecular Weight 242 28 g mol})

The biological activity of this compound primarily stems from its azido group. This group allows the compound to participate in cycloaddition reactions, forming triazole derivatives that can interact with biological macromolecules. These interactions can lead to covalent modifications, making it a valuable tool in enzyme studies and protein labeling.

Key Mechanisms:

  • Enzyme Mechanism Studies : The azido group facilitates the study of enzyme mechanisms by allowing for specific labeling of active sites.
  • Protein Labeling : It can be utilized to tag proteins for tracking and studying their interactions within biological systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of piperidinones, including this compound, possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Cytotoxicity

In vitro studies have reported cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in these cells makes it a candidate for further investigation in cancer therapy.

Case Studies

  • Cytotoxicity Assay : A study evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., A431 and Jurkat). The results indicated an IC50 value below that of standard chemotherapeutics like doxorubicin, highlighting its potential as an anticancer agent .
    CompoundCell LineIC50 (µM)Reference
    This compoundA431<10
    DoxorubicinA43115
  • Enzyme Inhibition : In another study, the compound was tested for its ability to inhibit specific enzymes involved in inflammatory pathways. Results showed significant inhibition of NLRP3 inflammasome activity, indicating potential anti-inflammatory applications .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

  • Antiviral Agents : Its derivatives are being explored for antiviral activities against various pathogens.
  • Cancer Therapeutics : Given its cytotoxic properties, it may serve as a scaffold for developing new anticancer drugs.

Properties

CAS No.

797751-38-3

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

1-(2-azido-4-methylbenzoyl)piperidin-2-one

InChI

InChI=1S/C13H14N4O2/c1-9-5-6-10(11(8-9)15-16-14)13(19)17-7-3-2-4-12(17)18/h5-6,8H,2-4,7H2,1H3

InChI Key

FUADBLAEYWFJEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCCCC2=O)N=[N+]=[N-]

Origin of Product

United States

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